Tellurium dioxide

Description

Propriétés

IUPAC Name |

tellurium dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O2Te/c1-3-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAJZODKXOMJMPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

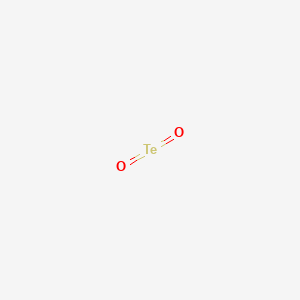

O=[Te]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

TeO2, O2Te | |

| Record name | tellurium(IV) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tellurium(IV)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Tellurium dioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tellurium_dioxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052487 | |

| Record name | Tellurium dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White solid; [Merck Index] White odorless powder; [MSDSonline], Solid | |

| Record name | Tellurium oxide (TeO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tellurium dioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9328 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tellurite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012288 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7446-07-3, 14832-87-2, 59863-17-1 | |

| Record name | Tellurium dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7446-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tellurite (TeO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14832-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tellurium dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tellurite (TeO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014832872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tellurium dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059863171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tellurium oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tellurium oxide (TeO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tellurium dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tellurium dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TELLURIUM DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/397E9RKE83 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tellurite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012288 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Applications De Recherche Scientifique

Optoelectronics

Tellurium dioxide is an important material in the field of optoelectronics due to its ultra-wide bandgap of approximately 3.3 eV. This property allows it to transmit infrared light effectively, making it suitable for optical waveguides and devices such as:

- Fiber Optics : TeO2 is utilized to enhance the transmission rates in fiber-optic cables by increasing the refractive index .

- Optical Sensors : Hybrid silicon-tellurium-dioxide distributed Bragg reflector cavities have been developed for label-free biological sensing. These devices utilize TeO2 cladding to improve sensitivity in detecting biological molecules .

Thermoelectric Applications

This compound plays a significant role in thermoelectric materials, where it is combined with other substances to convert heat into electrical energy. Its applications include:

- Thermoelectric Generators : TeO2 is used in systems designed for energy conversion in power generation and refrigeration .

- Cooling Systems : The material's thermoelectric properties enable its use in cooling applications, contributing to energy efficiency.

Catalysis

In the chemical industry, this compound exhibits catalytic properties that facilitate various reactions:

- Oxidation Reactions : TeO2 can catalyze the oxidation of organic compounds, which is crucial in producing fine chemicals and pharmaceuticals .

- Environmental Applications : Its catalytic activity can also be leveraged for environmental remediation processes.

Solar Energy

Tellurium-based compounds, including this compound, are integral to the development of thin-film solar cells:

- Photovoltaic Applications : TeO2 contributes to the efficiency of cadmium telluride (CdTe) solar cells, which are widely used due to their cost-effectiveness and high efficiency .

Medical Dosimetry

Recent studies have highlighted the potential of this compound thin films in medical dosimetry:

- Radiation Dosimetry : Doped this compound films have shown high sensitivity in detecting X-ray radiation doses, making them applicable for medical radiation safety and monitoring .

Material Science

This compound is also utilized in materials science for various purposes:

- Alloy Production : It is used in creating tellurium-containing alloys that enhance strength and corrosion resistance, particularly in electrical contacts and copper-lead alloys .

- Pigments and Ceramics : TeO2 is employed as a pigment in glass and ceramics, providing color and improving optical properties .

Data Summary

The following table summarizes key applications of this compound along with their respective characteristics:

| Application | Description | Key Properties |

|---|---|---|

| Optoelectronics | Used in fiber optics and optical sensors | Wide bandgap, optical transparency |

| Thermoelectric | Employed in generators and cooling systems | Efficient heat-to-electric conversion |

| Catalysis | Catalyzes oxidation reactions | Enhances reaction rates |

| Solar Energy | Integral to thin-film solar cells | High efficiency |

| Medical Dosimetry | Sensitive films for radiation detection | High sensitivity to X-rays |

| Material Science | Used in alloys and pigments | Improved strength and color |

Case Studies

-

Optical Sensors :

A study demonstrated that silicon waveguide distributed Bragg reflector cavities coated with this compound exhibited enhanced sensitivity for detecting bovine serum albumin proteins. This advancement indicates potential applications in biomedical diagnostics . -

Radiation Dosimetry :

Research on zinc oxide-doped this compound thin films revealed significant improvements in dosimetric response when exposed to X-ray radiation. The findings suggest these materials could be pivotal in developing sensitive radiation detection devices for medical applications . -

Thermoelectric Generators :

The use of this compound in thermoelectric generators has been explored extensively, showcasing its ability to efficiently convert waste heat into usable electrical energy, thus contributing to sustainable energy solutions .

Mécanisme D'action

Tellurium dioxide is often compared with other chalcogen oxides such as sulfur dioxide (SO₂) and selenium dioxide (SeO₂):

Sulfur Dioxide (SO₂): Unlike this compound, sulfur dioxide exists as a monomeric gas and is more commonly used as a preservative and in the production of sulfuric acid.

Selenium Dioxide (SeO₂): Selenium dioxide forms polymeric chains in its solid state, whereas this compound forms a three-dimensional network.

Uniqueness:

Comparaison Avec Des Composés Similaires

Key Properties:

- Crystal Structure :

- Physical Properties :

- Applications: Acousto-optic devices due to high refractive index and low ultrasonic attenuation . Radiation detection (e.g., CUORE experiment for neutrinoless double-beta decay) owing to its radiopurity and high tellurium-130 isotopic abundance (34.167%) . Environmental purification (e.g., waste gas treatment via tellurium dioxide dissolution technology) .

Comparison with Similar Compounds

Tellurium Trioxide (TeO₃)

- Structure : TeO₃ adopts a trigonal pyramidal structure under ambient conditions but undergoes pressure-induced phase transitions to a cubic phase at ~10 GPa .

- Reactivity: TeO₃ is less stable than TeO₂ and decomposes at elevated temperatures.

- Applications: Limited due to instability; studied for photovoltaic applications under high-pressure conditions .

Sulfur Dioxide (SO₂)

- Physical Properties :

- Chemical Behavior :

Selenium Dioxide (SeO₂)

- Structure : Linear polymeric chains (vs. TeO₂’s 3D network) .

- Reactivity: SeO₂ sublimes at 315°C, whereas TeO₂ melts at 733°C . SeO₂ is more acidic, readily forming selenous acid (H₂SeO₃) in water .

- Toxicity : SeO₂ is significantly more toxic than TeO₂; tellurium compounds are less bioavailable due to rapid methylation and excretion in mammals .

Titanium Dioxide (TiO₂)

- Structure : TiO₂ (rutile) shares a tetragonal system with α-TeO₂ but has shorter metal-oxygen bonds (Ti–O: ~1.95 Å vs. Te–O: 1.91–2.09 Å) .

- Applications :

Data Tables

Table 1. Structural and Physical Properties of this compound and Analogues

Table 2. Comparative Toxicity and Environmental Impact

Research Findings and Industrial Relevance

- Phase Stability : TeO₂’s tetragonal structure remains stable up to 10 GPa, whereas TeO₃ transitions to a cubic phase under similar pressures .

- Environmental Applications: TeO₂ dissolution technology effectively removes CO₂ and NO₃ from industrial emissions, though scalability challenges remain .

- Biological Interactions : Tellurium compounds are less toxic than selenium analogues due to rapid metabolic reduction and excretion .

Activité Biologique

Tellurium dioxide (TeO2) is a compound that has garnered attention in various fields, particularly for its biological activities. This article delves into the antimicrobial, antioxidant, and toxicological properties of TeO2, supported by relevant case studies and research findings.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of tellurium nanorods (Te NRs) biosynthesized from Pseudomonas pseudoalcaligenes. The research demonstrated that these nanorods exhibit significant antibacterial effects against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The efficacy was evaluated using both microdilution and disk diffusion methods, revealing that Te NRs could enhance the effectiveness of conventional antibiotics when used in combination .

Table 1: Antimicrobial Efficacy of Te NRs Against Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Method Used |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Microdilution |

| Escherichia coli | 64 µg/mL | Disk Diffusion |

| Candida albicans | 16 µg/mL | Microdilution |

2. Antioxidant Activity

The antioxidant potential of TeO2 has also been investigated. In vitro studies showed that tellurium compounds can act as effective antioxidants, comparable to selenium analogs. They inhibit lipid peroxidation and exhibit protective effects against oxidative stress in cellular systems . This activity is attributed to the ability of tellurium derivatives to interact with thiol groups in proteins, thereby modulating redox states within cells.

Case Study: Organotellurium Compounds

A study explored the antioxidant activity of organotellurium compounds, which demonstrated superior efficacy compared to sulfur or selenium counterparts. These compounds inhibited thioredoxin reductase, a promising target for cancer therapy, suggesting potential applications in developing antioxidant therapies .

3. Toxicological Effects

Despite its beneficial properties, TeO2 also presents toxicological concerns . A study conducted on pregnant Wistar rats revealed that exposure to TeO2 resulted in significant teratogenic effects, including hydrocephalus and ocular hemorrhage in fetuses. The study indicated a clear dose-response relationship, with higher doses leading to increased incidences of these anomalies . Importantly, the teratogenic effects were not mediated by dietary changes but were direct consequences of tellurium exposure.

Table 2: Teratogenic Effects Observed in Wistar Rats

| Dose (µmole/kg) | Maternal Weight Gain (g) | Fetal Anomalies Observed |

|---|---|---|

| 500 | Reduced | Hydrocephalus, edema, exophthalmia |

| 1000 | Significantly Reduced | Ocular hemorrhage, umbilical hernia |

The mechanisms underlying the biological activities of TeO2 are multifaceted:

- Antimicrobial Action : The interaction of tellurium compounds with bacterial membranes leads to disruption and cell death.

- Antioxidant Mechanism : Tellurium compounds react with reactive oxygen species (ROS), preventing oxidative damage.

- Toxicity Mechanism : The teratogenic effects are believed to arise from alterations in cellular signaling pathways and oxidative stress induced by tellurium exposure.

Q & A

Q. What are the primary methods for synthesizing high-purity Tellurium Dioxide (TeO₂) in academic settings?

- Methodological Answer: High-purity TeO₂ can be synthesized via nitric acid oxidation of elemental tellurium. The process involves dissolving tellurium in nitric acid to form telluric acid (H₆TeO₆), followed by neutralization with hydrochloric acid to precipitate TeCl₄. Alkali treatment and calcination yield purified TeO₂ . Alternative methods include thermal decomposition of tellurium trioxide (TeO₃) or direct oxidation of tellurium in oxygen-rich environments. For single-crystal growth, the Czochralski method is employed using platinum crucibles at 800°C .

Q. How can researchers determine the crystal structure and polymorphic forms of TeO₂?

- Methodological Answer: X-ray diffraction (XRD) is the primary technique for identifying crystal structures (e.g., α-TeO₂ vs. β-TeO₂). Raman spectroscopy complements XRD by detecting vibrational modes unique to each polymorph. For example, α-TeO₂ (paratellurite) exhibits distinct Raman peaks at 123 cm⁻¹ (A₁ mode) and 140 cm⁻¹ (E mode), while β-TeO₂ (tellurite) shows different spectral signatures .

Q. What experimental protocols are recommended for measuring TeO₂'s optical properties, such as refractive index and Raman gain?

- Methodological Answer: Ellipsometry and prism coupling are used to measure refractive indices across visible to infrared wavelengths. For Raman gain, pump-probe spectroscopy with a tunable laser source quantifies the Stokes shift. Paratellurite (α-TeO₂) exhibits a Raman gain coefficient ~30× higher than silica, critical for acousto-optic devices .

Q. How can elemental composition and purity of TeO₂ be validated in laboratory settings?

- Methodological Answer: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Energy-Dispersive X-ray Spectroscopy (EDS) quantifies elemental ratios (e.g., Te:O ≈ 79.95:20.05). Thermal gravimetric analysis (TGA) detects impurities like residual carbon or unreacted precursors .

Advanced Research Questions

Q. What advanced techniques resolve contradictions in reported optical constants (e.g., refractive index) of TeO₂ across studies?

- Methodological Answer: Discrepancies often arise from differences in sample purity (e.g., 4N vs. 5N), polymorphic phase (α vs. β), or measurement conditions (wavelength, temperature). To mitigate, standardize synthesis protocols (e.g., Sigma-Aldrich ≥99% purity) and use high-resolution spectroscopic ellipsometry with controlled environmental chambers .

Q. How can TeO₂'s dissolution behavior in alkaline cyanide solutions be modeled for environmental toxicity studies?

Q. What methodologies address challenges in synthesizing TeO₂-based tellurite glasses with tailored alkali oxide content?

- Methodological Answer: Melt-quenching at 800°C in platinum crucibles with M₂CO₃ (M = Li, Na, K) modifies glass networks. Structural analysis via X-ray Pair Distribution Function (PDF) reveals Qⁿ speciation (n = bridging oxygen atoms per Te). For example, adding 25 mol% Na₂O reduces Q⁴ (TeO₄) units and increases Q³ (TeO₃) units .

Q. How can TeO₂'s ecotoxicity be assessed using representative soluble tellurium salts?

Q. What strategies enhance the performance of TeO₂ in acousto-optic devices requiring high laser power tolerance?

Q. How do computational models improve the design of TeO₂-based optical fibers with ultra-low loss?

- Methodological Answer: Finite-element modeling (COMSOL) optimizes fiber geometry to reduce Rayleigh scattering. Experimental validation uses Optical Time-Domain Reflectometry (OTDR) to measure attenuation (<0.1 dB/km in IR regions). Tellurite glasses doped with Er³+ achieve Raman amplification gains >30 dB .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.